

Optimizing Enbezotinib concentration for in vitro experiments

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Compound of Interest

Compound Name: *Enbezotinib*

Cat. No.: *B10827848*

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Enbezotinib In Vitro Technical Support Center

Welcome to the technical support center for **Enbezotinib**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is **Enbezotinib** and what is its primary mechanism of action?

Enbezotinib (also known as TPX-0046) is an experimental, orally available, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the inhibition of the AXL receptor tyrosine kinase.[2][3][4] AXL is often overexpressed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy.[2][4] By inhibiting AXL, **Enbezotinib** aims to disrupt oncogenic signaling pathways, thereby reducing tumor growth and spread.[2] Some reports also indicate that **Enbezotinib** targets RET and SRC kinases.[5][6]

Q2: Which signaling pathways are affected by **Enbezotinib**?

Enbezotinib primarily targets the AXL signaling pathway. Upon binding of its ligand, GAS6, AXL dimerizes and autophosphorylates, activating several downstream pathways crucial for cancer cell survival and proliferation. These include the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB pathways.[2][4] **Enbezotinib**'s inhibition of AXL blocks these cascades. Additionally, as

an inhibitor of mutant FLT3, it can disrupt aberrant signaling in cancers like Acute Myeloid Leukemia (AML), which often involves the STAT5 pathway.[7]

Q3: How should I prepare and store **Enbezotinib** stock solutions?

Enbezotinib is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[8] For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted in culture medium to the final working concentrations.

- Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of **Enbezotinib** powder in pure, sterile DMSO. Ensure complete dissolution by vortexing.
- Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q4: What is a typical starting concentration range for in vitro experiments?

The optimal concentration of **Enbezotinib** depends on the cell line and the specific assay. Based on its potent activity against AXL, a common starting point for a dose-response curve in a cell viability assay (e.g., MTT or CTG) would be a range from low nanomolar (nM) to low micromolar (μM) concentrations (e.g., 1 nM to 10 μM). For target engagement assays like Western blotting for phosphorylated AXL (p-AXL), a concentration around the IC₅₀ value for cell viability is often a good starting point.

Data Presentation: Potency of AXL Inhibitors

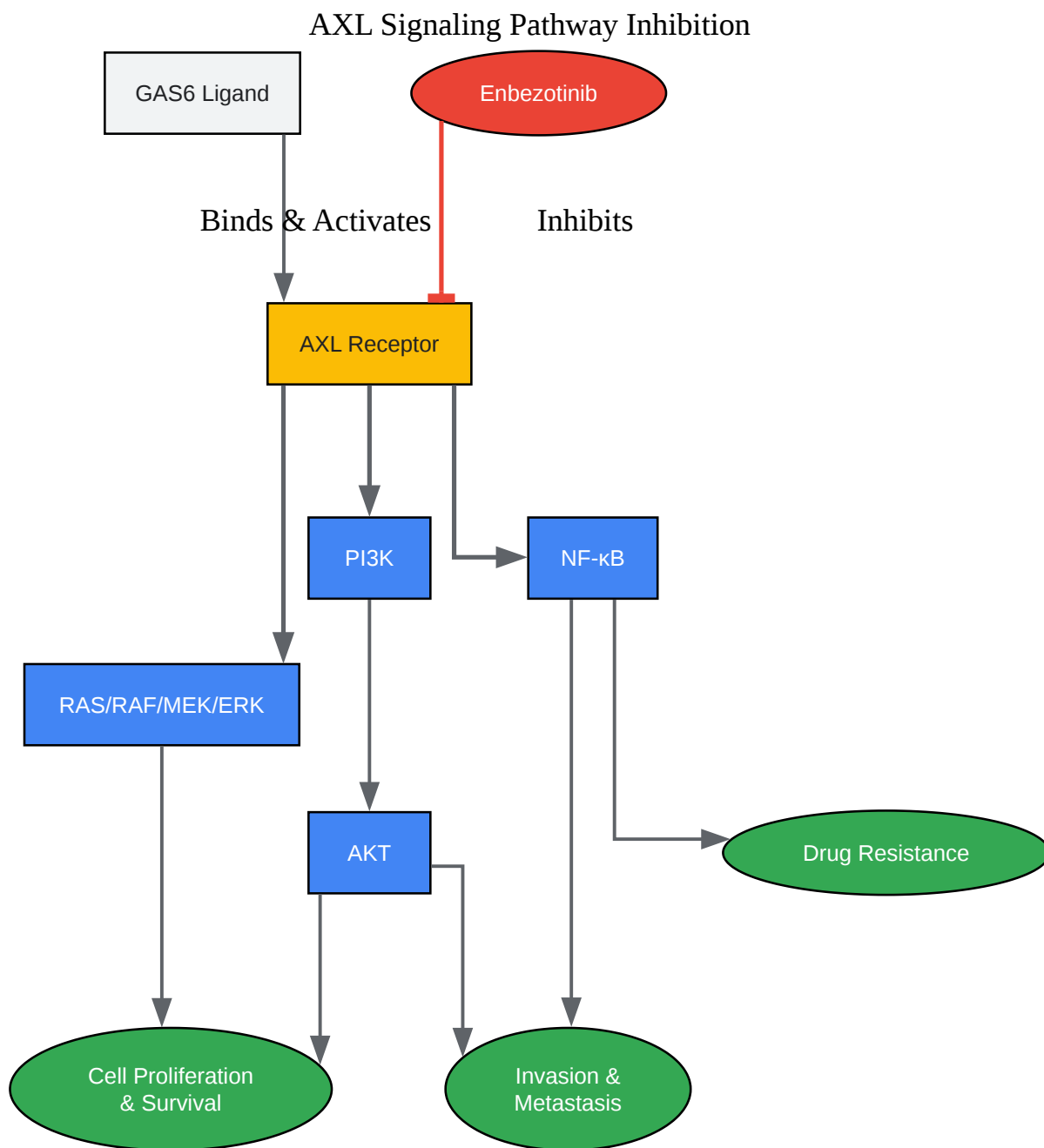
While extensive public data on **Enbezotinib**'s IC₅₀ values across numerous cell lines is limited, the following table provides representative data for other selective AXL inhibitors to guide experimental design. **Enbezotinib** is expected to show potency in the low nanomolar range in sensitive cell lines.

Compound	Target(s)	Cell Line	Assay Type	IC50 Value
BGB324 (Bemcentinib)	AXL	A549 (Lung Cancer)	Cell Viability	~50 nM
UNC2025	MER/FLT3/AXL	MOLM-14 (AML)	Cell Viability	< 1 nM (MER/FLT3)
Cabozantinib	VEGFR2/MET/AXL	Various	Kinase Assay	7 nM (AXL)
R428 (Bemcentinib)	AXL	MDA-MB-231 (Breast)	Cell Proliferation	~14 nM

Note: IC50 values are highly dependent on the experimental conditions, including the assay duration and cell density.^{[9][10][11]} Values are approximate and should be used as a guideline.

Signaling Pathway Diagrams

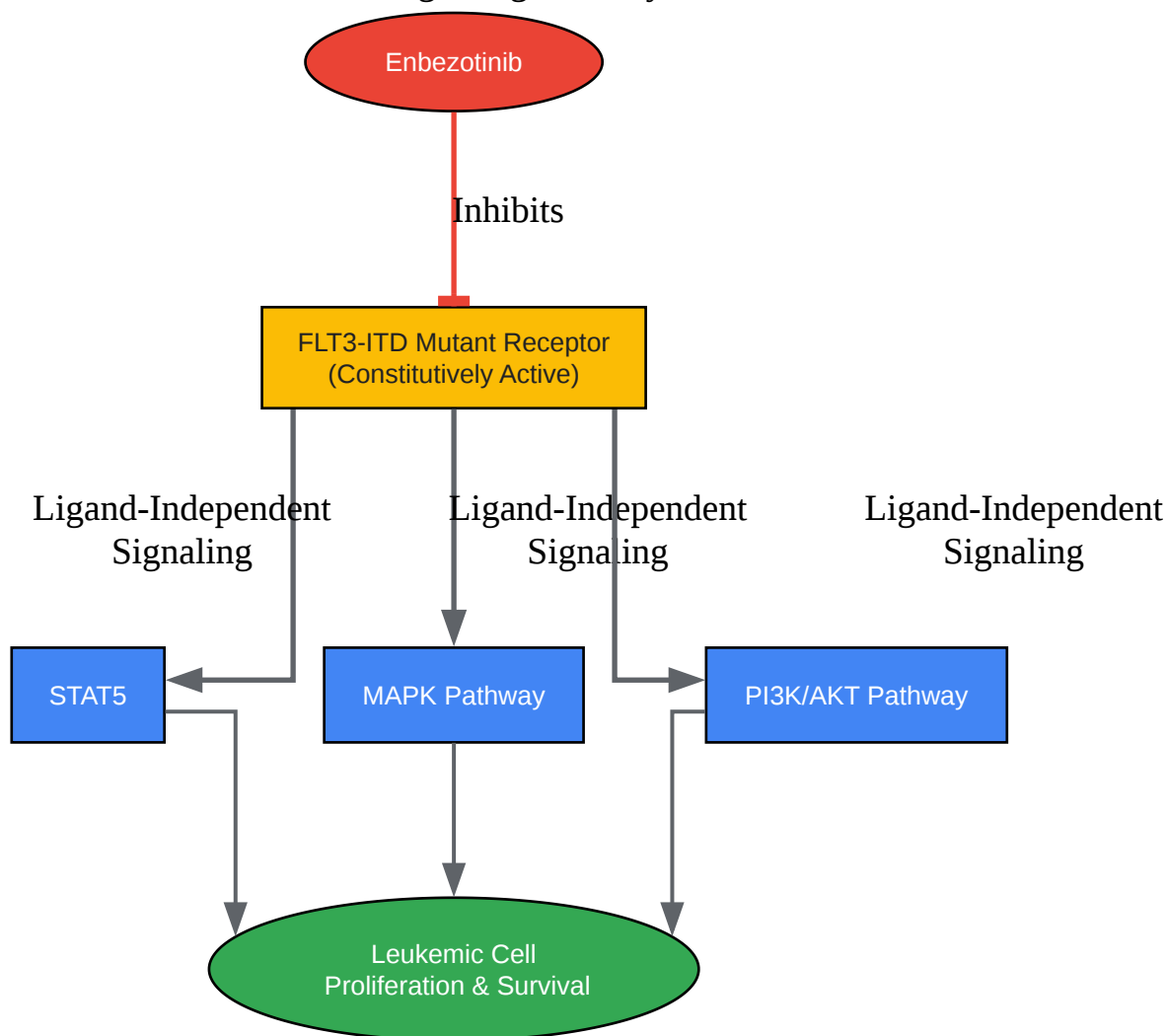
The following diagrams illustrate the key signaling pathways inhibited by **Enbezotinib**.

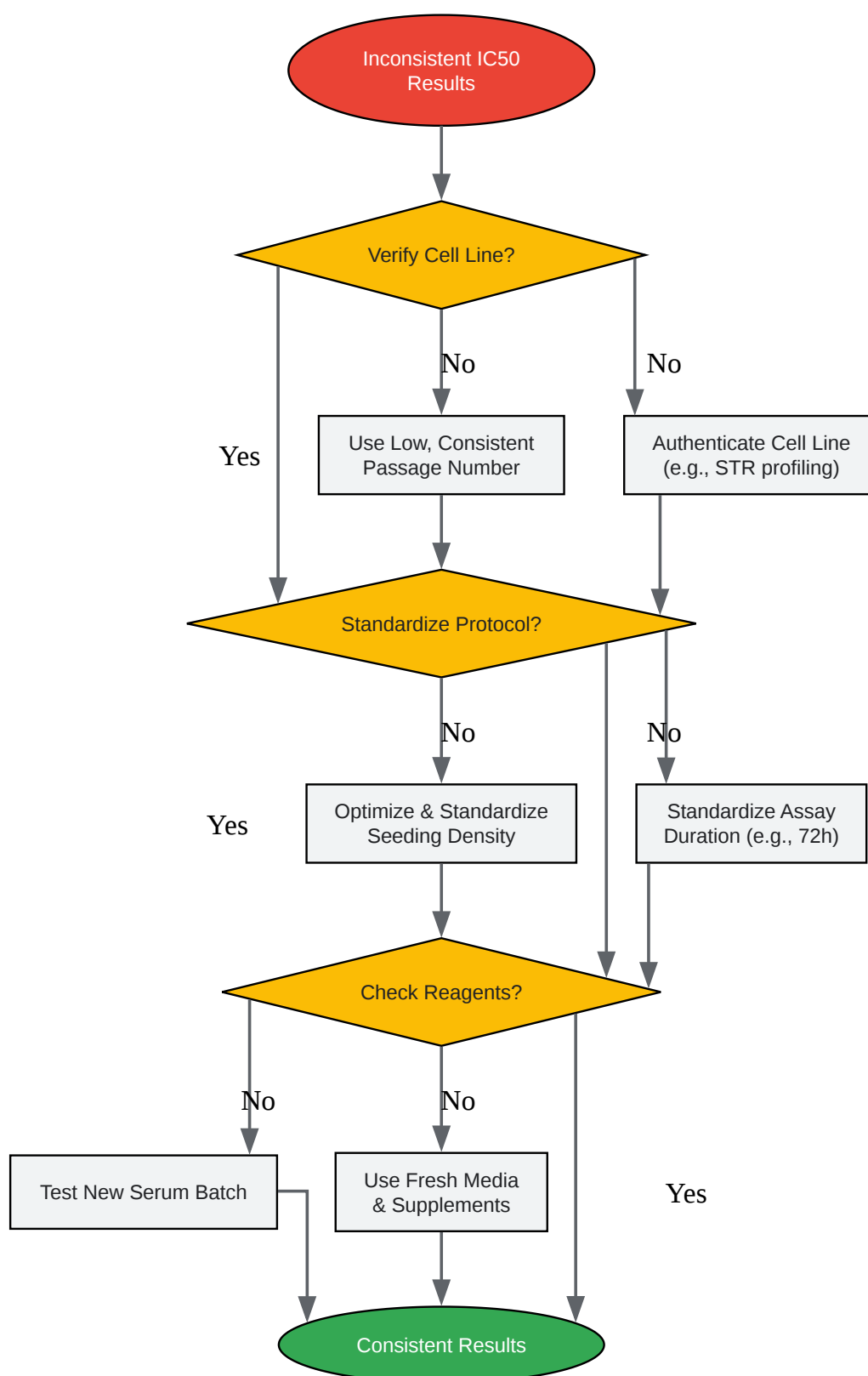


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Caption: **Enbezotinib** inhibits AXL receptor tyrosine kinase, blocking downstream pro-survival pathways.

FLT3-ITD Signaling Pathway Inhibition in AML





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